molecular formula C29H53NO5 B1672247 Isoleucine orlistat, L- CAS No. 1072902-75-0

Isoleucine orlistat, L-

Katalognummer: B1672247
CAS-Nummer: 1072902-75-0
Molekulargewicht: 495.7 g/mol
InChI-Schlüssel: CBHKWVNFZKJLIS-IRGGMKSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wirkmechanismus

Target of Action

L-Isoleucine Orlistat is a compound that targets gastrointestinal lipases . These enzymes play a crucial role in the metabolism of fat. By inhibiting these enzymes, L-Isoleucine Orlistat prevents the breakdown and absorption of dietary fats .

Mode of Action

L-Isoleucine Orlistat acts as a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . It binds covalently to the serine residues located on the active site of both gastric and pancreatic lipase, thereby inhibiting their activity . This inhibition prevents the hydrolysis of dietary fat, resulting in decreased absorption of dietary fats and reduced caloric intake .

Biochemical Pathways

The biochemical pathways affected by L-Isoleucine Orlistat involve the metabolism of branched-chain amino acids (BCAAs), specifically isoleucine . Isoleucine is one of the three main BCAAs, along with leucine and valine . The catabolic pathways of the BCAAs can be divided into two sequential series of reactions, referred to as the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase . These enzymes catalyze the conversion of all three BCAAs to their respective acyl-CoA derivatives .

Pharmacokinetics

It is known that orlistat is administered orally and acts locally in the gastrointestinal tract . It is minimally absorbed and its systemic bioavailability is low . The unabsorbed drug is excreted in the feces . It is also known that isoleucine is a component of total parenteral nutrition .

Result of Action

The molecular and cellular effects of L-Isoleucine Orlistat’s action are primarily related to its impact on fat metabolism and energy balance. By inhibiting lipase enzymes, it reduces the breakdown and absorption of dietary fats, leading to a decrease in caloric intake and potential weight loss . Additionally, dietary restriction of isoleucine has been shown to improve metabolic health, reduce frailty, and increase lifespan in genetically heterogeneous mice .

Action Environment

The action, efficacy, and stability of L-Isoleucine Orlistat can be influenced by various environmental factors. For instance, the diet of the organism can significantly impact the effectiveness of isoleucine restriction. A study found that varying the level of isoleucine in the diet of laying hens affected their performance, egg quality, serum biochemistry, and ileal protein digestibility . Furthermore, the metabolic effects of branched-chain amino acids, including isoleucine, are mediated by complex interactions with other dietary components, genetic factors, and the gut microbiota .

Safety and Hazards

EFSA has issued an opinion on the safety and efficacy of L-isoleucine for all animal species .

Zukünftige Richtungen

Orlistat is safe and effective for treating obesity with heart failure . A study reported that orlistat is safe and effective in lowering serum

Biochemische Analyse

Biochemical Properties

“Isoleucine Orlistat, L-” interacts with various enzymes, proteins, and other biomolecules. Isoleucine is an essential amino acid involved in the biosynthesis of proteins . Orlistat, on the other hand, is a potent and selective inhibitor of gastric and pancreatic lipases, enzymes responsible for the metabolism of fat .

Cellular Effects

“Isoleucine Orlistat, L-” has significant effects on various types of cells and cellular processes. Isoleucine is known to participate in hemoglobin synthesis and the regulation of blood sugar and energy levels . Orlistat, as a lipase inhibitor, leads to a reduction in dietary fat lipolysis and absorption . It has been associated with an increased risk of serious hepatic events .

Molecular Mechanism

The mechanism of action of “Isoleucine Orlistat, L-” involves its effects at the molecular level. Isoleucine is involved in protein synthesis, while Orlistat inhibits the action of lipase enzymes, preventing the breakdown of dietary fats into absorbable free fatty acids .

Temporal Effects in Laboratory Settings

The effects of “Isoleucine Orlistat, L-” change over time in laboratory settings. For instance, studies have shown that the incidence of acute liver injury was higher in the periods both immediately before and immediately after the start of orlistat treatment .

Dosage Effects in Animal Models

The effects of “Isoleucine Orlistat, L-” vary with different dosages in animal models. For instance, it has been found that isoleucine is safe for all animal species when added to diets to cover the animal requirement .

Metabolic Pathways

“Isoleucine Orlistat, L-” is involved in several metabolic pathways. Isoleucine is synthesized from pyruvate employing leucine biosynthesis enzymes . Orlistat, being a lipase inhibitor, affects the metabolic pathway of dietary fats .

Transport and Distribution

“Isoleucine Orlistat, L-” is transported and distributed within cells and tissues. Isoleucine is transported via system L transporters . Orlistat, due to its lipophilic nature, is likely distributed within fat tissues .

Subcellular Localization

The subcellular localization of “Isoleucine Orlistat, L-” depends on its components. Isoleucine, being an amino acid, is likely to be found in the cytoplasm where protein synthesis occurs . Orlistat, as a lipase inhibitor, is likely to be found in the vicinity of the enzymes it inhibits, which are located in the lumen of the stomach and pancreas .

Eigenschaften

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S,3S)-2-formamido-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHKWVNFZKJLIS-IRGGMKSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H]([C@@H](C)CC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147994
Record name Isoleucine orlistat, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072902-75-0
Record name Isoleucine orlistat, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072902750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoleucine orlistat, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLEUCINE ORLISTAT, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P192EY8ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoleucine orlistat, L-
Reactant of Route 2
Isoleucine orlistat, L-
Reactant of Route 3
Reactant of Route 3
Isoleucine orlistat, L-
Reactant of Route 4
Reactant of Route 4
Isoleucine orlistat, L-
Reactant of Route 5
Isoleucine orlistat, L-
Reactant of Route 6
Isoleucine orlistat, L-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.